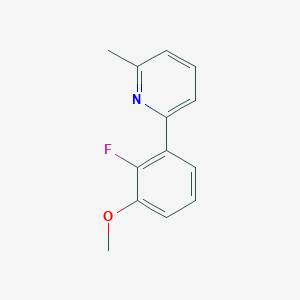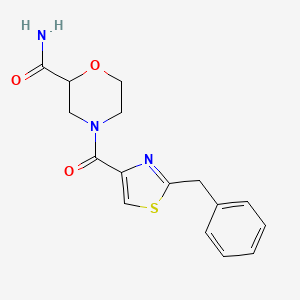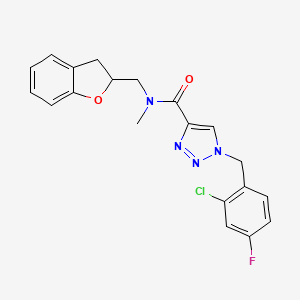![molecular formula C23H28N6O2 B3804579 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B3804579.png)
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide
概要
説明
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide is a complex organic compound that features a tetrazole ring, a dihydroisoquinoline moiety, and a phenoxyethyl group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
準備方法
The synthesis of 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is typically synthesized through the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The tetrazole ring is introduced via a cyclization reaction involving an appropriate nitrile precursor and sodium azide under acidic conditions . The final step involves coupling the tetrazole intermediate with the phenoxyethyl butanamide moiety under suitable conditions to yield the target compound.
化学反応の分析
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives under mild conditions.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
This compound has several scientific research applications:
作用機序
The mechanism of action of 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity . The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to its targets . The phenoxyethyl group contributes to the overall lipophilicity and membrane permeability of the compound, facilitating its cellular uptake .
類似化合物との比較
Similar compounds include:
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core and exhibit similar biological activities.
Tetrazole derivatives: Compounds with tetrazole rings are known for their bioisosteric properties and are used in various pharmacological applications.
Phenoxyethyl derivatives: These compounds are studied for their lipophilicity and ability to modulate membrane permeability.
The uniqueness of 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties .
特性
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c30-23(24-13-16-31-21-9-2-1-3-10-21)11-6-14-29-22(25-26-27-29)18-28-15-12-19-7-4-5-8-20(19)17-28/h1-5,7-10H,6,11-18H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCHGXBJIKAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CCCC(=O)NCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3804509.png)

![(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B3804518.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3804523.png)
![[6-(2,5-Dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(1-hydroxypropyl)piperidin-1-yl]methanone](/img/structure/B3804531.png)

![2-methoxy-6-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}methyl)phenol](/img/structure/B3804546.png)
![3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine](/img/structure/B3804559.png)
![1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-imidazo[1,2-a]pyridin-3-ylethanone](/img/structure/B3804564.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3804572.png)
![4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3804582.png)
![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3804591.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B3804600.png)

